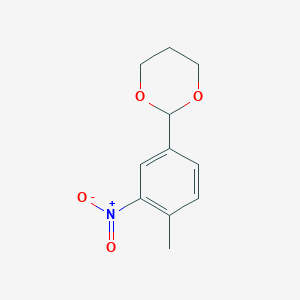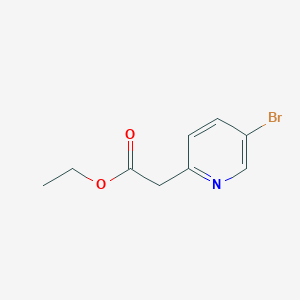
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine
Overview
Description
“1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” is a chemical compound with the molecular formula C10H13F3N2 . It is a colorless liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” is1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 . This indicates that the molecule consists of a butane-2,3-diamine backbone with a trifluoro group at the 1-position and a phenyl group at the 4-position. Physical And Chemical Properties Analysis
“1,1,1-Trifluoro-4-phenylbutane-2,3-diamine” has a molecular weight of 218.22 . It is a liquid at room temperature and should be stored at 4°C .Scientific Research Applications
Trifluoromethylated Oxaphospholanes Synthesis
Ratner et al. (1997) explored the synthesis of trifluoromethylated 1,2λ5σ4-oxaphospholanes, which involved reacting 4,4,4-trifluoro-3-hydroxy-1-phenylbutane-1-one with dichlorophosphines. This process yielded phosphonites and eventually led to the formation of 1,2λ5σ4-oxaphospholanes, with their molecular structure determined through X-ray diffraction (Ratner et al., 1997).
Formation of Tetradentate Schiff Base Ligands
Bhowmik et al. (2011) demonstrated the formation of tetradentate Schiff base ligands through the condensation of 1,2-diaminopropane and 1-phenylbutane-1,3-dione, subsequently used in metal complexes with nickel(II) and copper(II) (Bhowmik, Drew, & Chattopadhyay, 2011).
Synthesis of Fluorine-Containing Heterocycles
Kamitori (2001) focused on creating trifluoromethylquinoxalines and trifluoromethylpyrazines using 1,1,1-trifluoro-2,3-alkanediones and diamines. This method highlights the use of 1,1,1-trifluoro-4-phenylbutane-2,3-diamine as an intermediate in synthesizing fluorine-containing heterocycles (Kamitori, 2001).
Applications in Polymer Synthesis
Yin et al. (2005) synthesized novel fluorinated polyimides using a diamine monomer derived from trifluoroacetophenone. These polyimides exhibited good solubility, thermal stability, and mechanical properties, indicating potential applications in high-performance materials (Yin et al., 2005).
Stereocontrolled Nitrogen Nucleophiles Addition
Turconi et al. (2006) investigated the Michael-like addition of nitrogen nucleophiles to 3,3,3-trifluoro-1-nitropropene, achieving complete diastereoselectivity. This research highlights the potential for stereocontrolled synthesis involving fluorinated compounds (Turconi, Lebeau, Paris, & Mioskowski, 2006).
High Optical Transparency and Low Dielectric Constant Polyimides
Tao et al. (2009) synthesized highly fluorinated polyimides that showed great solubility, thermal stability, and optical transparency. These properties suggest their use in electronic and optoelectronic applications (Tao, Yang, Liu, Fan, & Yang, 2009).
Safety And Hazards
The compound is classified as dangerous, with hazard statements including H302, H312, H315, H318, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
1,1,1-trifluoro-4-phenylbutane-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9H,6,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVAVUSJVMSJQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoro-4-phenylbutane-2,3-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-2-[(2,6-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1422235.png)
![3-Methoxy-2-[(2-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1422237.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1422240.png)






![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B1422250.png)
![[(6-Ethoxy-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B1422252.png)

![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)
